molecular formula C21H23BrINO5 B6320666 Boc-O-3-bromobenzyl-3-iodo-L-tyrosine CAS No. 179385-37-6

Boc-O-3-bromobenzyl-3-iodo-L-tyrosine

Cat. No.: B6320666
CAS No.: 179385-37-6
M. Wt: 576.2 g/mol
InChI Key: NKGXZHJJBLLHDW-KRWDZBQOSA-N
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Description

Boc-O-3-bromobenzyl-3-iodo-L-tyrosine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl group, and an iodine atom attached to the tyrosine backbone. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.

    Bromination: The aromatic ring of the tyrosine is brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Iodination: The brominated tyrosine is then iodinated using an iodinating agent like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the side chains.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanate derivatives, while oxidation can lead to the formation of quinones or other oxidized products.

Scientific Research Applications

Chemistry: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is widely used in peptide synthesis as a building block

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The presence of bromine and iodine atoms can facilitate the detection and analysis of peptides and proteins.

Medicine: this compound has potential applications in drug development and delivery. Its ability to undergo various chemical modifications makes it a valuable tool for designing novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules and materials. Its unique reactivity and structural properties make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to certain proteins and enzymes. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.

Comparison with Similar Compounds

    Boc-L-tyrosine: Lacks the bromobenzyl and iodine groups, making it less reactive in certain chemical reactions.

    Boc-O-benzyl-L-tyrosine: Contains a benzyl group instead of a bromobenzyl group, resulting in different reactivity and applications.

    Boc-O-3-iodobenzyl-L-tyrosine: Similar structure but lacks the bromine atom, affecting its chemical properties and reactivity.

Uniqueness: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific labeling, detection, and modification of peptides and proteins.

Properties

IUPAC Name

(2S)-3-[4-[(3-bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrINO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-8-18(16(23)10-13)28-12-14-5-4-6-15(22)9-14/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGXZHJJBLLHDW-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrINO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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